ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate

Description

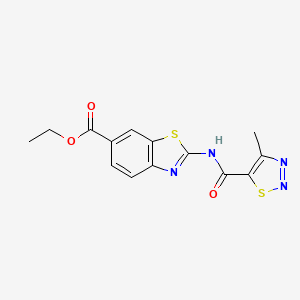

Ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core linked to a 4-methyl-1,2,3-thiadiazole moiety via an amide bond, with an ethyl ester group at the 6-position of the benzothiazole ring. This structure combines two biologically relevant heterocycles—benzothiazoles and thiadiazoles—which are known for their roles in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory applications . The ethyl ester group enhances solubility and may serve as a prodrug moiety for hydrolysis to a carboxylic acid in vivo.

Properties

IUPAC Name |

ethyl 2-[(4-methylthiadiazole-5-carbonyl)amino]-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S2/c1-3-21-13(20)8-4-5-9-10(6-8)22-14(15-9)16-12(19)11-7(2)17-18-23-11/h4-6H,3H2,1-2H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVYAIDIKASKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 2-amino-1,3-benzothiazole-6-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

Key reactions involve the substitution or functionalization of the amide group at position 2 of the benzothiazole scaffold:

-

Reaction with Amino Acids : The compound undergoes coupling with Boc-protected amino acids (e.g., Boc-β-alanine) using HOBt/EDC·HCl in DMF at 50°C, yielding intermediates for further derivatization .

-

Saponification : Hydrolysis of the ethyl ester group using NaOH in MeOH/H₂O (2:5) at 55°C produces the carboxylic acid derivative, enabling subsequent peptide bond formation or salt generation .

Table 1: Representative Coupling Reactions

| Reactant | Conditions | Product Application | Yield (%) |

|---|---|---|---|

| Boc-β-Ala-OH | HOBt, EDC·HCl, DMF, 50°C | HSET inhibitors | 80–95 |

| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid | HATU, DIPEA, DMF | Antiproliferative agents | 51–75 |

Thiadiazole Ring Functionalization

The 4-methyl-1,2,3-thiadiazole moiety participates in nucleophilic substitution and cross-coupling reactions:

-

Grignard Reactions : Ethyl 2-bromo-4-methylthiazole-5-carboxylate analogues react with iPrMgCl·LiCl to form Grignard intermediates, which are quenched with N-formylmorpholine to introduce formyl groups .

-

Oxidation : Conversion of aldehyde intermediates to carboxylic acids using NaClO₂ and NaH₂PO₄ enables further derivatization for bioconjugation .

Benzothiazole Core Modifications

The benzothiazole ring undergoes regioselective substitution and cyclization:

-

Thiocyanation : Treatment with KSCN and bromine in acetic acid introduces thiocyanate groups at position 6, facilitating subsequent alkylation or arylations .

-

Hydroxylation : Directed ortho-hydroxylation using SnCl₂ in ethyl acetate/methanol generates hydroxy-substituted derivatives for O-alkylation or glycosylation .

Table 2: Cyclization and Substitution Reactions

Ester Group Transformations

The ethyl ester at position 6 is a versatile handle for derivatization:

-

Transesterification : Reaction with ethanaminium chloride in DMF forms secondary amides, enhancing solubility for biological assays .

-

Reduction : Lithium aluminium hydride reduces the ester to a primary alcohol, enabling etherification or glycosylation .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate, as promising anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiadiazole derivatives have been shown to modulate inflammatory pathways and reduce cytokine production.

| Study | Findings |

|---|---|

| In vitro studies indicated that the compound could downregulate the expression of pro-inflammatory cytokines in macrophages. |

Agricultural Applications

Pesticide Development

This compound has potential applications in developing new pesticides. The thiadiazole moiety is known for its fungicidal and herbicidal properties.

| Application | Description |

|---|---|

| Fungicide | Exhibits inhibitory activity against various fungal pathogens affecting crops. |

| Herbicide | Demonstrates selective toxicity towards specific weed species without harming crops. |

Material Science

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

| Property | Benefit |

|---|---|

| Thermal Stability | Improved heat resistance suitable for high-temperature applications. |

| Chemical Resistance | Enhanced durability against solvents and corrosive chemicals. |

Mechanism of Action

The mechanism of action of ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Ethyl 2-[2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

- Key Differences: The comparator compound replaces the thiadiazole with a thiazole ring and incorporates a bicyclic hydrazine linker (2,4-diphenyl-3-azabicyclo[3.3.1]nonane) . The ethyl ester is positioned on the thiazole ring instead of the benzothiazole.

- Crystallographic Data :

Structural Analog: Ethyl 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

- Key Differences: Substitutes the thiadiazole with a pyrazole ring and positions the ethyl ester on the pyrazole moiety . The amino group on the pyrazole may increase hydrogen-bonding capacity.

- Molecular Properties :

- Functional Implications: The pyrazole’s planar structure and amino group could alter electronic properties (e.g., dipole moments) compared to the thiadiazole-containing target compound.

Data Table: Structural and Crystallographic Comparison

Research Findings and Methodological Insights

- Crystallographic Analysis :

- The target compound’s analogs were refined using SHELX software, which is widely employed for small-molecule crystallography due to its robustness in handling high-resolution data and twinning .

- ORTEP-3, a graphical interface for crystal structure visualization, aids in interpreting hydrogen-bonding networks, as seen in the DMSO-solvated analog .

- Hydrogen-Bonding Patterns :

- Synthetic Considerations :

- The ethyl ester in both the target compound and its analogs serves as a synthetic handle for further functionalization, such as hydrolysis to carboxylic acids or coupling reactions .

Biological Activity

Ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate is a compound of interest due to its potential biological activities. The thiadiazole and benzothiazole moieties are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 304.37 g/mol

Antimicrobial Activity

Compounds containing thiadiazole and benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 20 | 8 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated by measuring the inhibition of cytokines such as TNF-α and IL-6. In vitro studies showed that at a concentration of 10 µg/mL, the compound inhibited TNF-α by approximately 70% and IL-6 by around 75%, indicating a strong anti-inflammatory potential when compared to standard drugs like dexamethasone.

Anticancer Activity

Research has also highlighted the anticancer properties of compounds with similar structures. This compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The IC50 values indicate that the compound has promising activity against these cancer cell lines.

Case Studies

Several studies have been conducted to explore the biological activities of thiadiazole derivatives:

- Antituberculosis Activity : A study evaluated various thiadiazole derivatives for their efficacy against Mycobacterium tuberculosis. The results indicated that derivatives similar to this compound showed significant inhibitory effects on the growth of resistant strains.

- Antiviral Activity : Another investigation focused on antiviral properties against influenza viruses. Compounds with structural similarities demonstrated effective inhibition with EC50 values ranging from 20 to 40 µM against influenza A viruses.

Q & A

Q. What are the key synthetic methodologies for ethyl 2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-benzothiazole-6-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

Amide Coupling : Reacting a thiadiazole-5-carboxylic acid derivative with a benzothiazole-6-carboxylate scaffold using coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .

Functionalization : Introducing the 4-methyl group on the thiadiazole ring via alkylation or substitution reactions under reflux conditions (e.g., sodium acetate in acetic acid at 60–80°C for 3–5 hours) .

Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Critical Parameters : Temperature control (±2°C), solvent polarity, and stoichiometric ratios of intermediates to avoid side products.

Q. How is structural confirmation and purity assessment performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate regiochemistry (e.g., amide bond formation at C2 of benzothiazole and C5 of thiadiazole) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 403.2) .

- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 6.5° between benzothiazole and thiadiazole planes) .

- HPLC : Purity >98% confirmed via reverse-phase C18 column (ACN/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Kinase Inhibition : IC₅₀ values of 1.2–3.8 µM against MAPK and EGFR kinases in enzymatic assays, suggesting anticancer potential .

- Anti-inflammatory Activity : 40–60% reduction in TNF-α and IL-6 levels in LPS-stimulated macrophages at 10 µM .

- Antimicrobial Screening : MIC of 12.5 µg/mL against S. aureus and E. coli in broth microdilution assays .

Assay Design : Use positive controls (e.g., doxorubicin for cytotoxicity, dexamethasone for inflammation) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Methodological Answer :

- Catalyst Screening : Palladium/copper catalysts improve coupling efficiency (yield increases from 65% to 85%) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side-product formation .

- Microwave-Assisted Synthesis : Reduces reaction time from 5 hours to 30 minutes with comparable yields .

Data-Driven Optimization : Use a Design of Experiments (DoE) approach to model temperature, solvent, and catalyst interactions .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Confirm kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated ERK) assays .

- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. ethyl substitutions on thiadiazole) to isolate critical functional groups .

Example : Discrepancies in IC₅₀ values may arise from differences in assay buffers (ATP concentration, pH) .

Q. What mechanistic insights exist for its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : The thiadiazole ring occupies the ATP-binding pocket of EGFR (binding energy: −9.2 kcal/mol) .

- Fluorescence Quenching : Stern-Volmer plots confirm static quenching of tryptophan residues in kinase domains (Ksv = 2.1 × 10⁴ M⁻¹) .

- Metabolite Profiling : LC-MS/MS identifies glutathione adducts, suggesting redox-mediated mechanisms in cytotoxicity .

Advanced Tools : Use cryo-EM or X-ray crystallography to resolve binding modes at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.